3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Description

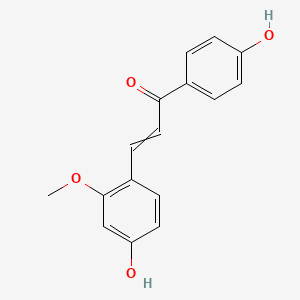

3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone flanked by two substituted aromatic rings. The A-ring (4-hydroxyphenyl) and B-ring (4-hydroxy-2-methoxyphenyl) substituents confer distinct electronic and steric properties, influencing its biological activity.

This compound has been synthesized via Claisen-Schmidt condensation () and evaluated for anti-leishmanial activity, demonstrating efficacy in preclinical models . Its antioxidant properties are linked to hydroxyl groups, which scavenge free radicals, while methoxy groups modulate lipophilicity and membrane permeability .

Properties

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIJNRNRLQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The biological activity of chalcones is highly dependent on substituent patterns. Key analogues and their properties are summarized below:

Table 1: Comparative Analysis of Chalcone Derivatives

Structure-Activity Relationships (SAR)

- Hydroxyl Groups : Increasing hydroxylation (e.g., isoliquiritigenin with three -OH groups) enhances antioxidant activity via hydrogen donation to free radicals . The target compound’s two hydroxyl groups balance reactivity and solubility.

- Methoxy Groups : Methoxy substituents (e.g., Compound 1) improve lipophilicity, aiding cellular uptake, but may reduce direct radical scavenging compared to hydroxyl groups . The 2-methoxy group in the target compound may sterically hinder enzymatic degradation.

- Electron-Withdrawing Groups : Chloro or nitro substituents () decrease electron density, reducing antioxidant efficacy but improving stability for applications like flame retardants .

Quantum Chemical Descriptors

highlights quantum chemical parameters (e.g., HOMO-LUMO energy gaps) for chalcones.

Q & A

Q. What are the standard laboratory synthesis protocols for this compound, and how are reaction conditions optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and substituted aldehydes under alkaline conditions (e.g., ethanol/NaOH at room temperature). Key parameters include stoichiometric ratios of reactants, reaction time (24–48 hours), and purification via recrystallization using ethanol or methanol. Yield optimization involves pH control (9–11) and temperature monitoring to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

Structural confirmation requires:

- 1H/13C NMR : To identify proton environments and carbon frameworks, particularly distinguishing enone (C=O/C=C) and aromatic methoxy/hydroxy groups .

- FT-IR : To confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches .

- X-ray crystallography : For absolute configuration determination, especially to resolve E/Z isomerism in the α,β-unsaturated ketone system .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

In-vitro assays include:

- Enzyme inhibition studies (e.g., tyrosinase, cyclooxygenase) to evaluate antioxidant or anti-inflammatory potential.

- Cell viability assays (MTT or resazurin) using cancer cell lines. Note: Commercial samples are research-grade only and require validation in peer-reviewed models .

Advanced Research Questions

Q. How can contradictory NMR data suggesting tautomeric forms be resolved?

Use variable-temperature NMR to assess tautomeric equilibrium shifts. 2D NMR techniques (e.g., COSY, NOESY) clarify through-space interactions, while X-ray crystallography provides definitive structural assignments. For example, intramolecular hydrogen bonds (e.g., O–H⋯O) stabilize specific tautomers, as observed in crystal structures .

Q. What solvent systems improve reaction efficiency and product stability?

Polar protic solvents (e.g., ethanol) enhance solubility of phenolic intermediates, while aprotic solvents (e.g., DMF) may accelerate condensation kinetics. Mixed solvents (e.g., ethanol:water 3:1) balance reactivity and solubility. Stability studies should include UV-Vis monitoring of enone systems for photodegradation .

Q. How does non-centrosymmetric crystal packing influence physicochemical properties?

X-ray studies reveal that asymmetric molecular arrangements (e.g., zig-zag packing via C–H⋯O interactions) enhance nonlinear optical (NLO) properties. Such packing also affects solubility and melting behavior, critical for formulation studies .

Q. What strategies control regioselectivity in electrophilic substitution reactions?

Regioselectivity is governed by:

- Directing groups : The 4-hydroxyphenyl moiety directs electrophiles to para positions, while methoxy groups meta-direct.

- Protecting groups : Selective protection of hydroxyls (e.g., acetylation) prevents undesired side reactions during functionalization .

Q. How can thermal stability under experimental conditions be systematically evaluated?

Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for chalcones). Differential scanning calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40–60°C, 75% RH) over 4–8 weeks predict shelf-life under lab storage .

Methodological Notes

- Spectral Discrepancies : Cross-validate NMR assignments with computational methods (e.g., DFT calculations for chemical shift predictions) .

- Crystallography : Utilize SHELX software for structure refinement, particularly for resolving disorder in flexible substituents .

- Biological Data Interpretation : Correlate in-vitro results with molecular docking studies to hypothesize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.